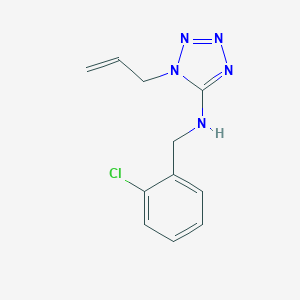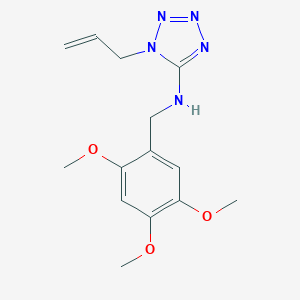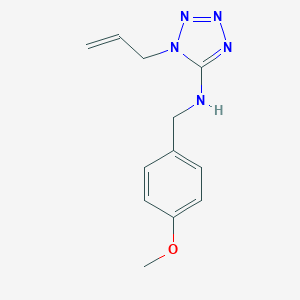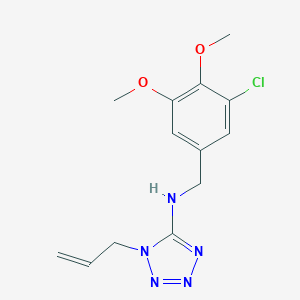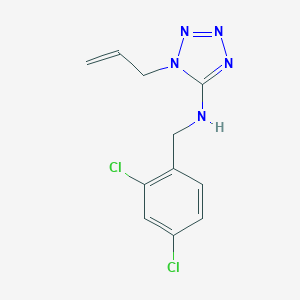![molecular formula C15H16BrN5O B276667 N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes.
Wirkmechanismus
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine acts as a competitive antagonist of TRPV1 by binding to the channel's pore region and preventing the influx of cations. This leads to a decrease in the channel's activity and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects, including inhibition of capsaicin-induced calcium influx, reduction of thermal hyperalgesia, and inhibition of pro-inflammatory cytokine production. N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has also been shown to have anti-cancer effects in some models, although the mechanisms underlying these effects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine in lab experiments is its high selectivity for TRPV1, which allows for specific investigation of the channel's role in various processes. However, one limitation is that N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine may have off-target effects on other ion channels, which can complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine and TRPV1. One area of interest is the role of TRPV1 in pain and inflammation, and the potential for TRPV1 antagonists like N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine to be used as analgesics or anti-inflammatory agents. Another area of interest is the role of TRPV1 in cancer, and the potential for TRPV1 antagonists to be used as anti-cancer agents. Additionally, there is interest in developing more selective TRPV1 antagonists that can be used to investigate the channel's role in specific physiological processes.
Synthesemethoden
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine can be synthesized using a multi-step process involving the reaction of 4-bromobenzaldehyde with furan-2-carboxylic acid, followed by the reduction of the resulting intermediate and subsequent reaction with propylamine and sodium azide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has been used in numerous scientific studies to investigate the role of TRPV1 in various physiological and pathological processes, including pain, inflammation, and cancer. For example, N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has been shown to inhibit capsaicin-induced pain and inflammation in animal models, suggesting that TRPV1 plays a key role in these processes. N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has also been used to investigate the role of TRPV1 in cancer, with some studies suggesting that TRPV1 may promote tumor growth and metastasis.
Eigenschaften
Produktname |
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine |
|---|---|
Molekularformel |
C15H16BrN5O |
Molekulargewicht |
362.22 g/mol |
IUPAC-Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16BrN5O/c1-2-9-21-19-15(18-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
IAIHLJPPAZVDFP-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)
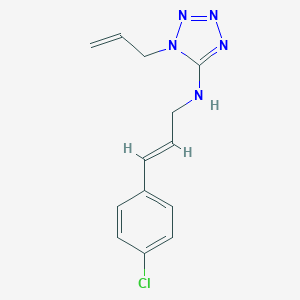
![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)
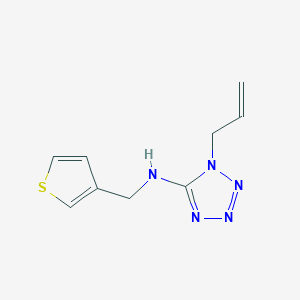
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)
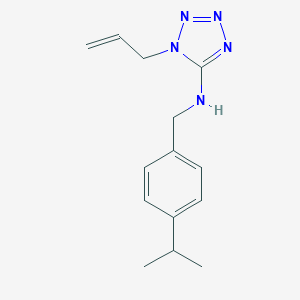

![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
